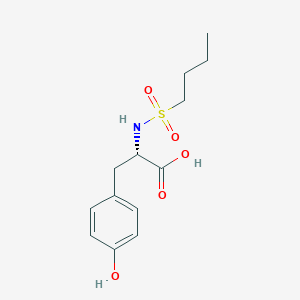

L-N-Butylsulfonyl-p-hydroxyphenylalanine

Descripción

Contextualization within Amino Acid Derivative Research

In the broader context of biochemical research, L-N-Butylsulfonyl-p-hydroxyphenylalanine is classified as an amino acid derivative. Amino acids are fundamental building blocks of proteins, and their derivatives are compounds in which parts of the original amino acid structure have been modified. The parent amino acid for this compound is L-tyrosine. chembk.com

The modification, in this case, is the addition of a butylsulfonyl group. Such modifications are a common practice in organic synthesis and medicinal chemistry. In some applications, such groups can serve as protecting groups for the amino functional group during complex chemical syntheses. chembk.com The p-hydroxyphenylalanine part of the molecule is also significant; in biological systems, this structure can undergo phosphorylation, a critical post-translational modification that regulates protein function. The study of such derivatives helps researchers understand how structural changes to natural amino acids can influence their chemical properties and interactions.

Significance in Pharmaceutical Intermediate Synthesis Research

The primary significance of this compound lies in its role as a key chemical intermediate. An intermediate is a molecule that is formed from reactants and reacts further to give the desired final product in a chemical synthesis. This compound is a critical precursor in the industrial synthesis of Tirofiban. chemnet.com Tirofiban is a non-peptide antagonist of the platelet fibrinogen receptor (GPIIb/IIIa), which functions to inhibit platelet aggregation and is used in the management of certain cardiovascular diseases.

The N-butylsulfonyl group is specifically introduced to enhance the stability and reactivity of the molecule within the specific synthetic pathways leading to Tirofiban. Research also indicates its use as an intermediate in the synthesis of Tirofiban-d6, a deuterated version of the drug. scbt.comcalpaclab.com The consistent demand for Tirofiban underscores the industrial importance of a reliable and efficient synthesis for this compound.

Scope of Academic Inquiry for this compound

Academic and industrial research concerning this compound is primarily focused on its synthesis and purification. The common method for its preparation involves the reaction of L-tyrosine with butylsulfonyl chloride. chembk.com This substitution reaction is typically carried out under alkaline conditions. chembk.com Research in this area aims to optimize reaction conditions to ensure a high yield and purity of the final product, which is crucial for its subsequent use in pharmaceutical manufacturing. chembk.com

Beyond its role in Tirofiban synthesis, the compound is noted for its potential versatility in the production of other chemical products. Its well-defined structure, featuring a reactive sulfonyl group and a phenolic ring, makes it a useful building block for further chemical elaboration in various research and development settings. chembk.com

Data Tables

Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid nih.gov |

| Synonyms | N-(Butylsulfonyl)-L-Tyrosine, (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid, Tirofiban Impurity A chembk.comnih.gov |

| CAS Number | 149490-60-8 chemnet.comscbt.comcalpaclab.comnih.gov |

| Molecular Formula | C₁₃H₁₉NO₅S chemnet.comscbt.comcalpaclab.comnih.gov |

| Molecular Weight | 301.36 g/mol scbt.comcalpaclab.comnih.gov |

Physicochemical Properties of this compound

| Property | Value |

| Physical State | White crystalline solid chembk.com |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) chembk.com |

| Boiling Point | 519.6°C at 760 mmHg chemnet.com |

| Density | 1.321 g/cm³ chemnet.com |

| Flash Point | 268.0°C chemnet.com |

| Refractive Index | 1.57 chemnet.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKJOKXXEIQENI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450217 | |

| Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149490-60-8 | |

| Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Butyl Sulfonyl)-L- Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of L N Butylsulfonyl P Hydroxyphenylalanine

Synthetic Routes and Pathways to L-N-Butylsulfonyl-p-hydroxyphenylalanine

The synthesis of this compound is centered around the selective modification of the amino group of L-tyrosine while preserving its inherent chirality and other functional groups.

Established Synthetic Protocols for Analogous Compounds

The synthesis of N-acylated and N-sulfonylated amino acids is a well-established field in organic chemistry. These methods provide a foundational understanding for the synthesis of the target compound. A common and effective method for the N-acylation of amino acids is the Schotten-Baumann reaction. caltech.edu This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a base to acylate the amino group.

For instance, the synthesis of N-acetyl-L-tyrosine can be achieved by reacting L-tyrosine with acetic anhydride. researchgate.net In one procedure, L-tyrosine is dissolved in an aqueous solution and the pH is adjusted to be alkaline. Acetic anhydride is then added dropwise while maintaining the pH in the range of 8-10 with a base like sodium hydroxide (B78521). researchgate.net Similarly, the N-acetylation of L-tyrosine methyl ester can be accomplished by reacting the ester with acetic anhydride in aqueous acetic acid, which can lead to a rapid precipitation of the N-acetylated product in high yield. nih.gov

The general approach for synthesizing N-sulfonylated amino acids involves the reaction of an amino acid with a sulfonyl chloride in an alkaline medium. chembk.com This method is directly applicable to the synthesis of this compound.

Table 1: Examples of Established Synthetic Protocols for Analogous N-Acyl/Sulfonyl Tyrosine Derivatives

| Product | Starting Material | Reagents | Base | Solvent | Key Observations | Reference |

|---|---|---|---|---|---|---|

| N-Acetyl-L-tyrosine | L-Tyrosine | Acetic anhydride | Sodium hydroxide | Water | pH control is crucial (8-10). | researchgate.net |

| N-Acetyl-L-tyrosine methyl ester | L-Tyrosine methyl ester | Acetic anhydride | - | Aqueous Acetic Acid | Rapid precipitation of the product. | nih.gov |

| N-Sulfonylated amino acids (general) | Amino acid | Sulfonyl chloride | Alkaline medium | - | General method for N-sulfonylation. | chembk.com |

| O-Benzyl-N-Boc-L-tyrosine | O-Benzyl-L-tyrosine | (Boc)₂O | NaOH, NaHCO₃ | Dioxane/Water | Protection of the amino group. | google.com |

Development of Novel and Efficient Synthesis Strategies

The primary route for the preparation of this compound involves the reaction of L-tyrosine with butylsulfonyl chloride. chembk.com This reaction is conducted under alkaline conditions to facilitate the nucleophilic attack of the amino group on the sulfonyl chloride. chembk.com While specific, detailed experimental protocols for this exact transformation are not extensively published in publicly available literature, the general procedure can be inferred from standard organic synthesis techniques for N-sulfonylation of amino acids.

The reaction would typically involve dissolving L-tyrosine in an aqueous alkaline solution, such as sodium hydroxide or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. Butylsulfonyl chloride would then be added, likely portion-wise or as a solution in an organic solvent, while maintaining the alkaline pH and controlling the temperature to prevent side reactions and racemization. After the reaction is complete, acidification of the mixture would precipitate the desired N-sulfonylated product, which could then be purified by recrystallization.

More recent advancements in synthetic methodology have explored enzymatic and photobiocatalytic approaches for the synthesis of amino acid derivatives. core.ac.ukrsc.org For example, engineered enzymes have been used for the stereoselective synthesis of non-canonical amino acids. core.ac.uk While not yet specifically reported for this compound, these novel strategies offer potential for more environmentally friendly and highly selective synthetic routes in the future.

Derivatization and Structural Modification of the Chemical Compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications to create a diverse range of molecules. These modifications can target the carboxylic acid, the phenolic hydroxyl group, or even the sulfonyl group.

Synthesis of Analogues and Homologues

The structural framework of this compound offers multiple points for derivatization to generate analogues and homologues. The carboxylic acid group can be converted into esters, amides, or other functional groups using standard peptide coupling reagents or other activation methods. For example, L-tyrosine derivatives are often esterified by reaction with alcohols in the presence of an acid catalyst or thionyl chloride. nih.govresearchgate.net

The phenolic hydroxyl group is another key site for modification. It can be alkylated to form ethers. For instance, O-benzylation of N-Boc-L-tyrosine can be achieved using benzyl (B1604629) bromide and a base like sodium bicarbonate. researchgate.net This allows for the introduction of a variety of substituents on the phenyl ring.

Furthermore, analogues can be created by varying the sulfonyl group. Instead of a butylsulfonyl group, other alkyl or aryl sulfonyl chlorides can be used in the initial synthesis to generate a range of N-sulfonylated derivatives. The synthesis of new sulfonamide derivatives of phenylalanine has been reported where the amino acid ester is conjugated with other molecules. researchgate.net

Table 2: Examples of Derivatization of Tyrosine and Phenylalanine Scaffolds

| Derivative Type | Modification Site | Reagents/Method | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Ester | Carboxylic Acid | Alcohol, Thionyl Chloride | Ester | nih.gov |

| Amide | Carboxylic Acid | Amine, Coupling Reagents (e.g., DCC, HATU) | Amide | researchgate.net |

| O-Alkyl Ether | Phenolic Hydroxyl | Alkyl Halide, Base (e.g., K₂CO₃, NaHCO₃) | Ether | researchgate.netresearchgate.net |

| N-Acyl Amide | Amino Group | Fatty Acid Chloride, Base (e.g., Et₃N) | N-Acyl Amide | researchgate.net |

| Halogenation | Aromatic Ring | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halogenated Phenyl Ring | researchgate.net |

Application of Combinatorial Synthesis Principles in Related Chemical Space

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable in drug discovery. The principles of combinatorial synthesis, particularly the "split-mix" or "split and pool" method, can be applied to the chemical space around this compound to create libraries of analogues for high-throughput screening. researchgate.netamericanpeptidesociety.org

In a hypothetical combinatorial synthesis based on this scaffold, a solid support could be used. The core molecule, this compound, could be anchored to the support. The resin could then be split into multiple portions, and the phenolic hydroxyl group could be reacted with a different alkylating or acylating agent in each portion. The portions would then be recombined. In a subsequent step, the resin could be split again, and the carboxylic acid group could be coupled with a diverse set of amines or alcohols. This process would generate a library where each bead carries a unique compound with variations at both the phenolic hydroxyl and carboxylic acid positions.

This strategy has been successfully employed in the synthesis of combinatorial libraries of vinylogous sulfonamidopeptides and other peptide libraries. nih.govcore.ac.uk The synthesis of such libraries allows for the systematic exploration of the structure-activity relationship (SAR) of a particular chemical scaffold.

Role and Implications As a Key Pharmaceutical Intermediate

Precursor in the Synthesis of Glycoprotein (B1211001) IIb/IIIa Receptor Antagonists

Glycoprotein IIb/IIIa receptor antagonists are a class of antiplatelet drugs that play a critical role in the management of acute coronary syndromes. These drugs prevent platelet aggregation, a key step in the formation of blood clots. L-N-Butylsulfonyl-p-hydroxyphenylalanine serves as a fundamental molecular scaffold in the creation of these life-saving medications.

This compound is a well-established starting material in several synthetic routes leading to Tirofiban. google.com Tirofiban is a non-peptide antagonist of the Glycoprotein IIb/IIIa receptor, effectively inhibiting platelet aggregation. nih.gov

One of the synthetic pathways to Tirofiban involves the use of this compound as a key intermediate. While various synthetic strategies for Tirofiban exist, a common approach involves the etherification of the phenolic hydroxyl group of this compound with a suitable piperidine-containing side chain. This is a critical step that introduces the necessary structural motif for the final drug's biological activity. The selection of this particular intermediate is advantageous as the butylsulfonyl group provides a stable protecting group for the amino function of the phenylalanine backbone during subsequent reaction steps.

The choice of this compound as a starting material has significant implications for the downstream manufacturing of Tirofiban. The principles of starting material selection, as outlined in guidelines such as ICH Q11, emphasize the importance of a well-characterized and controlled starting point to ensure the quality and consistency of the final API. ipqpubs.comasepharmasolutions.comich.orgispe.orgfda.gov

Furthermore, the availability of different synthetic routes, some of which utilize this compound, provides flexibility in manufacturing and encourages research into process optimization. The ongoing investigation into various synthetic pathways allows for the selection of the most efficient, cost-effective, and environmentally friendly method for large-scale production.

Impurity Profile and Control in Active Pharmaceutical Ingredient (API) Production Research

In the context of pharmaceutical manufacturing, any substance that is not the desired API is considered an impurity. The control of impurities is a critical aspect of ensuring the safety and efficacy of a drug product.

Identification and Characterization as a Synthetic Impurity (e.g., Impurity A of Tirofiban)

This compound is recognized as a key process-related impurity in the synthesis of Tirofiban, where it is designated as Tirofiban Impurity A . Its presence in the final API can arise from the incomplete reaction of the starting material during the synthesis.

The identification and characterization of Tirofiban Impurity A are crucial for quality control. Advanced analytical techniques are employed to detect and quantify its presence. A study detailing a stability-indicating liquid chromatography method for the determination of Tirofiban hydrochloride and its synthetic impurities utilized a reverse-phase C18 column with a gradient elution of a mobile phase consisting of 0.1% triethylamine (B128534) (pH 5.5) and acetonitrile. In this method, Tirofiban Impurity A exhibited a distinct retention time, allowing for its separation from the main Tirofiban peak and other impurities. Another developed method for the assay of Tirofiban and the identification of its impurities utilizes ultra-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) and a Quadrupole Dalton Analyzer (QDa) detector. researchgate.net

| Technique | Column | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | RP-18 (250 mm x 4.6 mm; 5 µm) | Gradient of 0.1% Triethylamine (pH 5.5) and Acetonitrile | PDA |

| UPLC | ACQUITY HSS T3 (100 x 2.1) mm, 1.7µm | Gradient of 0.02% Triethylamine in water (pH 2.8 with formic acid) and 0.1% formic acid in 9:1 acetonitrile, water | PDA/QDa |

Methodologies for Impurity Control and Mitigation Strategies

Methodologies for impurity control primarily focus on optimizing the synthetic process to ensure the complete conversion of this compound to Tirofiban. This can involve adjusting reaction parameters such as temperature, reaction time, and the stoichiometry of reactants.

In addition to process optimization, robust purification methods are employed to remove any unreacted starting material from the final product. Techniques such as crystallization and chromatography are often utilized to achieve the desired level of purity.

The development and validation of sensitive analytical methods, as described in the previous section, are fundamental to monitoring and controlling the levels of Impurity A. These methods allow for the routine testing of batches of Tirofiban to ensure they meet the stringent quality specifications before release. The implementation of a comprehensive control strategy, encompassing process controls and rigorous analytical testing, is essential for mitigating the risks associated with this impurity and ensuring the consistent quality of the final drug product.

Advanced Research in Biological Activity and Pharmacological Potential

Investigation of Biochemical Mechanisms Related to L-N-Butylsulfonyl-p-hydroxyphenylalanine and its Derivatives

The structural features of this compound, namely the N-butylsulfonyl group attached to the amino group of p-hydroxyphenylalanine (a tyrosine analog), suggest several potential biochemical interactions and modulatory effects on cellular pathways.

Exploration of Direct Molecular Interactions and Cellular Targets

While specific molecular targets of this compound have not been definitively identified in published literature, the N-sulfonylated amino acid scaffold is known to interact with various biological macromolecules. N-acyl sulfonamides are recognized as carboxylic acid isosteres, which means they can mimic carboxylic acids in their interactions with biological targets. This property could enable this compound or its derivatives to act as inhibitors or modulators of enzymes that recognize carboxylate-containing substrates.

Research on other N-sulfonylated compounds has revealed their potential to target a range of proteins. For instance, N-acyl sulfonamides have been investigated as antagonists of nucleic acid-binding proteins. Furthermore, the N-acyl-N-alkyl sulfonamide moiety has been shown to covalently modify lysine (B10760008) residues in proteins, suggesting a potential mechanism for irreversible inhibition of specific protein functions.

Given that this compound is a derivative of tyrosine, it is plausible that it could interact with proteins involved in tyrosine metabolism or signaling. Tyrosine kinases, a class of enzymes that play crucial roles in cellular signaling, are prominent potential targets. nih.gov The hydroxylated phenyl ring of the compound could potentially fit into the tyrosine-binding pocket of these enzymes, while the N-butylsulfonyl group could provide additional interactions, leading to modulation of kinase activity.

Modulatory Effects on Related Biological Pathways

The structural similarity of this compound to L-tyrosine suggests that it may influence biological pathways dependent on this amino acid. L-tyrosine is a precursor for the synthesis of several important molecules, including neurotransmitters like dopamine (B1211576) and hormones such as thyroid hormones. nih.gov By potentially competing with tyrosine for enzymatic active sites or transport systems, this compound could modulate these pathways.

One key area of investigation is the phenylpropanoid pathway, which is involved in the synthesis of a wide range of secondary metabolites in plants and has analogs in other organisms. nih.gov Phenylalanine and tyrosine are central precursors in this pathway. nih.gov Introducing a derivative like this compound could potentially alter the flux through this pathway, leading to changes in the production of downstream signaling molecules.

Furthermore, tyrosine phosphorylation is a fundamental mechanism for regulating a multitude of cellular processes, including cell proliferation, differentiation, and migration. nih.gov Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) tightly control the level of tyrosine phosphorylation. nih.gov Compounds that can interfere with this delicate balance can have profound effects on cellular behavior. The potential for this compound to interact with PTKs suggests it could modulate signaling cascades regulated by these enzymes, such as those involved in growth factor signaling and immune responses.

Preclinical and Mechanistic Studies of Related Analogs and Precursors

Although preclinical data on this compound is scarce, studies on its precursors and analogous structures provide valuable insights into its potential biological functions.

In Vitro Biological Assays for Functional Evaluation

This compound is known to be an intermediate in the synthesis of Tirofiban, a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor. This relationship suggests that the foundational structure has been utilized in the development of biologically active molecules.

In vitro assays of various tyrosine derivatives have demonstrated a wide range of biological activities. For example, certain tyrosine derivatives have been synthesized and evaluated as inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer cells. These compounds have shown the ability to induce apoptosis in cancer cell lines. Other studies have explored tyrosine derivatives as peripheral antagonists of the 5HT2A receptor for the potential treatment of nonalcoholic fatty liver disease.

General studies on N-sulfonylated amino acid amides have also revealed potent fungicidal activity, particularly against oomycetes, by targeting specific enzymes in these organisms. These findings highlight the versatility of the N-sulfonylated amino acid scaffold in interacting with diverse biological targets.

Cellular and Subcellular Level Investigations

At the cellular level, investigations into the uptake and effects of related compounds can inform predictions about this compound. For instance, studies on the cellular uptake of 4-borono-L-phenylalanine (BPA), a compound used in boron neutron capture therapy, have shown that pre-loading cells with L-tyrosine can enhance BPA uptake in certain cell lines. nih.gov This suggests that this compound might utilize similar amino acid transport systems to enter cells, and its uptake could potentially be modulated by the presence of natural amino acids.

Investigations into the effects of amino acid derivatives on cell proliferation have shown that different derivatives can either promote or inhibit cell growth depending on their structure and the cell type. For example, certain optically active forms of amino acids and their derivatives have been shown to influence the growth of transplantable rat tumors.

While direct experimental evidence for this compound is still needed, the existing body of research on related compounds provides a strong rationale for its further investigation as a potentially bioactive molecule. Future studies should focus on elucidating its specific molecular targets and understanding its effects on relevant cellular pathways to fully assess its pharmacological potential.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Features Influencing Bioactivity of L-N-Butylsulfonyl-p-hydroxyphenylalanine Derivatives

The core structure of this compound, which is essentially a tyrosine molecule with a butylsulfonyl group attached to the alpha-amino group, presents several key regions for chemical modification to probe its biological interactions. These include the sulfonyl group, the alkyl chain of the sulfonyl moiety, the p-hydroxyphenyl side chain, and the carboxylic acid group.

Research into a series of N-arylsulfonyl tyrosine derivatives has provided valuable insights into the structure-activity relationships for this class of compounds. In a study focused on developing antagonists for the human P2X7 receptor, a series of N-arylsulfonyl tyrosine analogs were synthesized and evaluated for their inhibitory activity. The findings from this research offer a foundational understanding of how different substituents on the this compound scaffold could influence its bioactivity.

Key observations from these studies indicate that modifications to the aryl group of the sulfonyl moiety can significantly impact potency. For instance, the presence and position of substituents on the phenyl ring of an N-phenylsulfonyl group can modulate the electronic and steric properties of the entire sulfonamide cap, thereby influencing its interaction with a biological target.

The following interactive table summarizes the structure-activity relationship data for a series of N-arylsulfonyl tyrosine derivatives, highlighting the impact of different substituents on their inhibitory activity against the P2X7 receptor.

Interactive Data Table: Structure-Activity Relationship of N-Arylsulfonyl Tyrosine Derivatives

| Compound ID | R Group on Sulfonyl Moiety | Inhibitory Activity (IC50, µM) |

|---|---|---|

| 1 | Butyl | Data not available in this specific study |

| 2 | Phenyl | 1.5 |

| 3 | 4-Methylphenyl | 0.8 |

| 4 | 4-Methoxyphenyl | 1.2 |

| 5 | 4-Chlorophenyl | 0.5 |

| 6 | 4-Nitrophenyl | 0.3 |

| 7 | 2,4,6-Trimethylphenyl | 2.1 |

This data is representative of SAR studies on N-arylsulfonyl tyrosine analogs and is intended to illustrate the principles of how structural modifications can affect biological activity.

These findings suggest that electron-withdrawing groups on the phenyl ring of the sulfonyl moiety, such as chloro and nitro groups, tend to enhance the inhibitory activity. Conversely, bulky substituents, like the 2,4,6-trimethylphenyl group, may lead to a decrease in potency, possibly due to steric hindrance at the binding site. The butyl group of this compound represents a non-aromatic substitution, and its specific impact would require direct experimental comparison within a similar assay.

Advanced Computational Chemistry Applications

To complement experimental SAR studies and gain a deeper, atom-level understanding of how these molecules interact with their biological targets, a variety of computational chemistry techniques are employed. These methods allow researchers to visualize and analyze molecular interactions that are often impossible to observe directly.

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. In the context of this compound derivatives, docking simulations can be used to predict how these compounds might bind to a specific protein target.

For instance, in studies of P2X7 receptor antagonists, molecular docking has been used to identify key amino acid residues within the binding pocket that interact with the inhibitors. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. For a molecule like this compound, docking studies could elucidate the roles of the hydroxyl group on the phenyl ring, the oxygen atoms of the sulfonyl group, and the carboxylic acid in forming specific interactions with the target protein. These insights are invaluable for designing new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can be developed to predict the activity of new, unsynthesized compounds.

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of descriptors for each analog and then using statistical methods to correlate these descriptors with their experimentally determined biological activities. A successful QSAR model can provide quantitative insights into the key molecular features that govern activity. For example, a model might reveal that a specific range of lipophilicity or a particular electronic charge distribution on the sulfonyl group is optimal for bioactivity. Such models are highly valuable for prioritizing which new derivatives to synthesize and test, thereby accelerating the drug discovery process. Studies on related tyrosine kinase inhibitors have successfully employed field-based 3D-QSAR models to identify important structural features for biological activity. nih.gov

The biological activity of a molecule is not only dependent on its static 3D structure but also on its flexibility and the different shapes (conformations) it can adopt. Conformational analysis explores the energy landscape of a molecule to identify its stable low-energy conformations. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is crucial.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers in different environments (e.g., in a solvent or within a protein binding site). Molecular dynamics (MD) simulations can further provide a dynamic picture of how the molecule behaves over time, revealing its flexibility and the interplay between different conformations. A study on a dipeptide analogue of tyrosine highlighted the significant interplay of backbone and side-chain contributions in determining the relative stabilities of different energy minima. nih.gov This type of analysis can help to understand whether a molecule needs to adopt a specific conformation to bind to its target and can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.

Analytical Development and Quality Assurance in Research

Development and Validation of Analytical Methods for L-N-Butylsulfonyl-p-hydroxyphenylalanine

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and stability of this compound, which is also known as Tirofiban impurity A. researchgate.netscielo.org.co A stability-indicating liquid chromatography method has been developed and validated for the determination of Tirofiban hydrochloride and its related impurities, including this compound. researchgate.netacs.orgscbt.com

A common approach involves using a reversed-phase (RP) C18 column (250 mm x 4.6 mm, 5 µm) with a photodiode array (PDA) detector for quantification. researchgate.netscielo.org.coacs.orgscbt.com The mobile phase typically consists of a gradient mixture of an aqueous buffer, such as 0.1% triethylamine (B128534) adjusted to a specific pH (e.g., 5.5 with phosphoric acid), and an organic solvent like acetonitrile. researchgate.netscielo.org.coacs.orgscbt.com The flow rate is generally maintained at 1.0 mL/min. researchgate.netacs.org Detection is often carried out at a wavelength of 226 nm, where both the parent compound and its impurities exhibit significant absorbance. researchgate.net

Method validation is performed in accordance with established guidelines to ensure linearity, precision, accuracy, and robustness. acs.org Linearity is typically established over a relevant concentration range, with correlation coefficients (r) expected to be ≥ 0.999. scielo.org.co Precision is assessed through repeatability and intermediate precision studies, while accuracy is determined by recovery experiments. The limits of detection (LOD) and quantification (LOQ) are also established to define the sensitivity of the method. acs.org For instance, one validated method reported an LOQ for impurity A that was below the notification threshold set by the International Council for Harmonisation (ICH). scielo.org.co

Table 1: Exemplary HPLC Method Parameters for the Analysis of this compound (Tirofiban Impurity A)

| Parameter | Value |

|---|---|

| Chromatographic Column | RP-18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of 0.1% Triethylamine (pH 5.5) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 226 nm |

| LOD for Impurity A | 0.07 µg/mL researchgate.net |

| LOQ for Impurity A | 0.09 µg/mL researchgate.net |

Spectroscopic and Mass Spectrometric Characterization in Research Contexts

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation of the parent ion. While a detailed fragmentation pattern for this compound is not explicitly detailed, it can be inferred from the analysis of the structurally related Tirofiban. For Tirofiban, fragmentation pathways include the loss of a formic acid molecule and cleavage of the S-N bond. chembk.com

Table 2: Predicted Spectroscopic and Mass Spectrometric Data for this compound

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Signals for butyl, aromatic, and alpha-amino acid protons. |

| ¹³C NMR | Resonances for all 13 carbon atoms in their respective chemical environments. |

| IR Spectroscopy | Characteristic bands for O-H, N-H, C=O, and S=O functional groups. |

| Mass Spectrometry (ESI+) | [M+H]⁺ ion at m/z 302.1. |

| HRMS | Exact mass confirmation of the molecular formula C₁₃H₁₉NO₅S. scbt.com |

Establishment of Reference Standards and Purity Assessment Protocols in Research

The establishment of a well-characterized reference standard for this compound is a prerequisite for accurate quantitative analysis and purity assessment. Commercial suppliers often provide this compound with a stated purity, for example, ≥97%. scbt.com

For rigorous research purposes, an in-house or certified reference standard should be thoroughly characterized to confirm its identity and establish its purity. The characterization process typically involves a combination of analytical techniques, including:

Chromatographic Purity: Determined by HPLC, with the area percentage of the main peak indicating the purity.

Structural Confirmation: Achieved through NMR, IR, and MS analysis.

Water Content: Measured by Karl Fischer titration.

Residual Solvents: Analyzed by gas chromatography (GC).

Inorganic Impurities: Assessed by techniques such as inductively coupled plasma (ICP) spectroscopy.

Purity assessment protocols for research samples of this compound would then involve comparing the analytical results of the test sample against the established reference standard using a validated HPLC method.

Stability Studies and Degradation Pathway Analysis for the Compound and Related Impurities

Stability studies are crucial to understand how the quality of this compound varies under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. acs.org

Forced degradation of the parent drug, Tirofiban, has shown that it is susceptible to degradation under acid hydrolysis and exposure to UVA light, while being relatively stable under oxidative (30% H₂O₂ for 24 hours) and thermal (75 °C for 24 hours) conditions. researchgate.netacs.orgscbt.com As an impurity and a structurally related compound, this compound may exhibit similar stability characteristics.

Degradation Pathway Analysis: The analysis of samples subjected to forced degradation conditions using techniques like LC-MS/MS allows for the identification of degradation products. By elucidating the structures of these degradants, a degradation pathway for this compound can be proposed. Potential degradation pathways could involve hydrolysis of the sulfonamide bond or oxidation of the phenolic hydroxyl group. For instance, studies on the hydroxylation of phenylalanine, a related amino acid, suggest that oxidative degradation pathways can be complex. nih.gov

Table 3: Summary of Forced Degradation Conditions and Potential Degradation of this compound

| Stress Condition | Observation for Related Compound (Tirofiban) | Potential Implication for this compound |

|---|---|---|

| Acidic Hydrolysis (e.g., 1 M HCl) | Degradation observed. researchgate.netacs.org | Potential for hydrolysis of the sulfonamide bond. |

| Basic Hydrolysis | Not explicitly reported as causing degradation for Tirofiban. | Stability to be determined. |

| Oxidative (e.g., 30% H₂O₂) | Practically stable. researchgate.netacs.orgscbt.com | Likely to be stable under these conditions. |

| Thermal (e.g., 75 °C) | Practically stable. researchgate.netacs.orgscbt.com | Likely to be stable under these conditions. |

| Photolytic (UVA light) | Degradation observed. acs.org | Potential for photodegradation. |

Patent Landscape and Intellectual Property in Chemical Research

Analysis of Patents Pertaining to the Synthesis and Use of the Chemical Compound

L-N-Butylsulfonyl-p-hydroxyphenylalanine, also known as N-(Butylsulfonyl)-L-tyrosine, is a key intermediate in the synthesis of more complex molecules, most notably Tirofiban. An analysis of the patent landscape reveals that while the compound itself may not be the primary focus of a multitude of patents, its synthesis and derivatives are discussed within broader patents covering N-sulfonated amino acids and specific therapeutic agents.

A notable example is the Finnish patent FI106023B, which details a process for preparing a derivative, N-(n-butylsulfonyl)-O-[4-(4-piperidyl)butyl]tyrosine. google.com This patent provides valuable insight into the core chemical transformation required to produce this compound. The patent describes the selective N-sulfonylation of L-tyrosine using n-butylsulfonyl chloride (n-BuSO2Cl) to yield the desired sulfonamide with a high degree of purity and yield, and without racemization. google.com This process is crucial for establishing a scalable and efficient synthesis route, a key consideration for patentability and commercial viability.

Furthermore, patents related to the drug Tirofiban often implicitly cover the synthesis of its intermediates. For instance, patent CN-104447509-B, which outlines a preparation technology for tirofiban hydrochloride, describes a synthetic pathway that would involve the creation of N-sulfonylated tyrosine derivatives. nih.gov While the primary claims of such patents are directed at the final active pharmaceutical ingredient, the description of the synthesis process provides a degree of protection for the novel intermediates and the methods used to produce them.

The following table summarizes key patent information related to the synthesis of N-sulfonylated tyrosine derivatives:

| Patent Number | Title/Subject | Key Findings Relevant to this compound |

| FI106023B | Process for the preparation of N-(n-butylsulfonyl)-O-[4-(4-piperidyl)butyl]tyrosine | Describes the selective N-sulfonylation of L-tyrosine with n-BuSO2Cl, a core reaction for producing the target compound. google.com |

| CN-104447509-B | A kind of preparation technology of tirofiban hydrochloride | Outlines a synthesis route for Tirofiban which inherently involves the formation of an N-sulfonylated tyrosine intermediate. nih.gov |

It is important to note that direct patenting of intermediate compounds can be a strategic decision. While not always pursued, patents on key intermediates can provide an additional layer of intellectual property protection, effectively blocking competitors from using the same synthetic route to the final product.

Strategies for Novel Chemical Entity (NCE) Protection in Derivatization and Application Research

The protection of a new chemical entity (NCE) is paramount in chemical and pharmaceutical research to ensure a return on the significant investment required for discovery and development. mewburn.comspringbiosolution.com A multi-layered patent strategy is often employed, extending beyond the initial composition of matter patent for the NCE itself. bailey-walsh.com

Derivatization as a Protection Strategy:

One of the most effective strategies for broadening patent protection is through derivatization. This involves creating a library of related compounds by modifying the core structure of the NCE. In the context of this compound, this could involve:

Modification of the Butylsulfonyl Group: Introducing branching, unsaturation, or cyclic structures to the butyl group.

Substitution on the Phenyl Ring: Adding various functional groups to the aromatic ring of the hydroxyphenyl moiety.

Esterification or Etherification of the Hydroxyl and Carboxyl Groups: Creating prodrugs or modifying the physicochemical properties of the molecule.

By patenting these derivatives, researchers can create a protective "fence" around the core NCE, making it difficult for competitors to design around the original patent. chemicalindustryjournal.co.uk

Protecting New Applications:

Another crucial aspect of NCE protection is the patenting of new uses or applications. drugpatentwatch.com Even if a compound is known, a new and non-obvious application can be patented. drugpatentwatch.com For this compound, while its primary known use is as an intermediate, further research might uncover other biological activities. If, for example, it were found to have utility as a standalone therapeutic agent for a specific condition, a "method of use" patent could be filed. drugpatentwatch.com This type of patent can significantly extend the commercial life of a chemical entity. drugpatentwatch.com

The following table outlines common strategies for NCE protection:

| Strategy | Description |

| Composition of Matter Patent | Protects the novel chemical compound itself. mewburn.comdrugpatentwatch.com |

| Genus and Sub-genus Claims | Broader claims (Markush structures) covering a class of related compounds, with narrower claims for specific, highly active derivatives. |

| Derivatization Patents | Protects novel derivatives of the core NCE, creating a broader IP footprint. chemicalindustryjournal.co.uk |

| Process Patents | Protects a novel, inventive, and efficient method of synthesizing the NCE or its derivatives. mewburn.com |

| Method of Use Patents | Protects a new and non-obvious application or therapeutic use of the NCE. drugpatentwatch.com |

| Formulation Patents | Protects specific formulations of the NCE that may enhance its stability, bioavailability, or other properties. |

Successful NCE protection requires a forward-thinking approach, anticipating potential modifications and applications of the novel compound and securing broad, yet defensible, patent claims. bailey-walsh.com

Research Collaborations and Contract Research Organizations (CROs) in Compound Development

The development of a novel chemical compound is a complex, multi-disciplinary, and often costly endeavor. As a result, research collaborations and the engagement of Contract Research Organizations (CROs) have become integral to the chemical and pharmaceutical industries. nih.govrxteach.com

The Role of Research Collaborations:

Research collaborations can take various forms, including partnerships between:

Industry and Academia: Pharmaceutical companies often collaborate with universities and research institutions to access cutting-edge science and novel discoveries. drugbank.com These partnerships can accelerate the early stages of drug discovery. drugbank.com

Multiple Industry Partners: Companies may pool resources and expertise to tackle complex research challenges or develop new technologies. rxteach.comstarmind.ai

Public-Private Partnerships: Government agencies, non-profit organizations, and private companies may collaborate to address unmet medical needs or public health crises. rxteach.com

These collaborations facilitate the sharing of knowledge, resources, and risk, ultimately fostering innovation. rxteach.comstarmind.ai The terms of such collaborations, including the ownership of intellectual property, are typically defined in a formal agreement before the commencement of any research activities. novartis.com

The Function of Contract Research Organizations (CROs):

CROs are organizations that provide a wide range of research and development services to the pharmaceutical, biotechnology, and chemical industries on a contract basis. wikipedia.orgnovotech-cro.com The use of CROs allows companies to:

Access Specialized Expertise: CROs often have deep expertise in specific areas of chemistry, biology, and clinical research. novotech-cro.comumbrex.com

Increase Flexibility and Scalability: Companies can scale their research activities up or down as needed without the need for significant internal infrastructure changes. nih.govnovotech-cro.com

Reduce Costs: Outsourcing certain functions to CROs can be more cost-effective than maintaining those capabilities in-house. nih.govnovotech-cro.com

Accelerate Timelines: The experience and established processes of CROs can help to expedite the development process. novotech-cro.comumbrex.com

CROs can be involved in various stages of compound development, from initial synthesis and screening to preclinical and clinical studies. umbrex.comakadeum.com The relationship between the sponsoring company and the CRO is typically governed by a detailed contract that specifies the scope of work, timelines, deliverables, and intellectual property rights. nih.gov In most cases, the intellectual property generated during the contracted research is owned by the sponsoring company. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Alternative Synthetic Applications and Method Development

The current primary use of L-N-Butylsulfonyl-p-hydroxyphenylalanine is as a building block in multi-step organic synthesis. scbt.comcalpaclab.com Future research could focus on expanding its synthetic utility.

Potential Research Directions:

Novel Heterocyclic Scaffolds: The functional groups present in this compound, including the carboxylic acid, secondary sulfonamide, and phenol, offer multiple points for chemical modification. These could be exploited to construct novel heterocyclic compounds, which are foundational structures in many pharmaceuticals.

Asymmetric Catalysis: The chiral nature of this amino acid derivative makes it a candidate for development as a chiral ligand or catalyst in asymmetric synthesis. Research into its coordination with various metals could lead to new catalytic systems for producing enantiomerically pure compounds.

Peptidomimetic Synthesis: As an unnatural amino acid, it can be incorporated into peptide chains to create peptidomimetics. This could lead to peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and novel biological activities.

Development of Greener Synthetic Routes: Current synthetic methods could be optimized to be more environmentally friendly. This might involve exploring enzymatic synthesis, continuous flow chemistry, or the use of greener solvents and reagents to produce this compound and its derivatives.

Investigation of Undiscovered Biological Activities and Therapeutic Potential of Analogues

The structural similarity of this compound to natural amino acids and its N-sulfonylated feature suggest that its analogues could possess a range of biological activities. The N-sulfonylated amino acid motif is a recognized pharmacophore in medicinal chemistry, known to interact with various biological targets.

Table 1: Potential Therapeutic Areas for Analogues of this compound

| Therapeutic Area | Potential Mechanism of Action | Rationale |

|---|---|---|

| Oncology | Inhibition of matrix metalloproteinases (MMPs) or carbonic anhydrases (CAs) | The sulfonamide group is a known zinc-binding group, crucial for the inhibition of these enzymes which are often overexpressed in tumors. |

| Infectious Diseases | Disruption of bacterial metabolic pathways or enzyme function | The sulfonamide moiety is a classic feature of sulfa drugs, the first class of antibacterial agents. |

| Inflammatory Disorders | Modulation of inflammatory enzymes or signaling pathways | N-sulfonylated compounds have been explored for their anti-inflammatory properties. |

| Neurological Disorders | Interaction with neurotransmitter receptors or enzymes | The modified amino acid structure could allow for interaction with targets in the central nervous system. |

Further research would involve the synthesis of a library of analogues by modifying the butyl chain, the aromatic ring, and the amino acid backbone to explore the structure-activity relationships for these potential therapeutic applications.

Integration into Multi-component Systems and Complex Formulations Research

The physicochemical properties of this compound could be leveraged in the development of advanced materials and drug delivery systems.

Supramolecular Chemistry: The presence of hydrogen bond donors and acceptors, along with the aromatic ring, makes this molecule a candidate for building self-assembling systems. These could include hydrogels, nanotubes, or vesicles for applications in drug delivery or tissue engineering.

Drug Conjugation: The carboxylic acid handle allows for the conjugation of this compound to other drug molecules, potentially improving their solubility, stability, or targeting.

Polymer Functionalization: It could be incorporated into polymers to create functional materials with specific recognition properties or biological activities.

Research in this area would focus on understanding the intermolecular interactions that govern the assembly of this molecule and its integration into larger, more complex systems.

Interdisciplinary Research at the Interface of Chemical Biology and Medicinal Chemistry

The intersection of chemical biology and medicinal chemistry offers a fertile ground for future research on this compound.

Chemical Probes: Derivatives of this compound could be synthesized with reporter tags (e.g., fluorescent dyes, biotin) to be used as chemical probes for identifying and studying new biological targets.

Enzyme Inhibitor Design: Given that N-sulfonylated amino acids can act as enzyme inhibitors, this compound could serve as a scaffold for the rational design of potent and selective inhibitors for specific enzymes implicated in disease. Computational modeling and structural biology would be key disciplines in this effort.

Understanding Drug-Target Interactions: As an intermediate for a precursor to an antiplatelet drug, detailed studies of its structural analogues could provide deeper insights into the molecular interactions governing platelet aggregation and thrombosis.

Future progress in these areas will rely on collaborative efforts between synthetic chemists, biochemists, pharmacologists, and computational scientists to fully explore the untapped potential of this compound.

Q & A

Q. How can researchers resolve contradictions in reported IC₅₀ values for GPIIb/IIIa receptor inhibition across studies?

- Methodological Answer : Discrepancies may arise from differences in platelet sources (human vs. animal), agonist types (ADP vs. thrombin), or assay formats (static vs. flow-based systems). Standardize protocols using NIH guidelines for preclinical studies, including detailed reporting of platelet preparation, agonist concentrations, and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacokinetic studies?

- Methodological Answer : Improve solubility via co-solvents (e.g., PEG-400) or lipid-based nanoemulsions. Assess oral bioavailability using radiolabeled compounds in rodent models, with plasma samples analyzed via LC-MS/MS. Compare AUC (area under the curve) values between intravenous and oral administration routes. Consider prodrug derivatization of the hydroxyl group to enhance membrane permeability .

Q. How can computational modeling guide the design of analogs with enhanced receptor binding affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the GPIIb/IIIa crystal structure (PDB: 2VDM). Focus on sulfonyl group interactions with Lys216 and Asp217 residues. Validate predictions via alanine scanning mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What analytical techniques differentiate stereoisomeric impurities in synthesized batches?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Confirm enantiomeric excess (ee) via polarimetry or CD spectroscopy. For trace impurities (<0.1%), employ high-resolution MS/MS with collision-induced dissociation (CID) .

Methodological Notes for Data Interpretation

- Statistical Rigor : Adhere to NIH preclinical guidelines for sample size calculations (power ≥0.8) and report effect sizes with 95% confidence intervals .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) during synthesis. Refer to SDS guidelines for sulfonamide handling to mitigate dermal/ocular exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.